Cas no 1341490-50-3 (2-(3-hydroxyazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide)

2-(3-Hydroxyazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound featuring a hybrid structure combining an azetidine ring with a thiazole moiety. The presence of the 3-hydroxyazetidine group enhances its solubility and potential for hydrogen bonding, while the 4-methylthiazol-2-yl acetamide fragment contributes to its stability and bioactivity. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors where such heterocyclic frameworks are advantageous. Its well-defined structure allows for precise modifications, making it a versatile intermediate in the synthesis of biologically active molecules. The compound is typically characterized by NMR and HPLC for purity verification.
2-(3-hydroxyazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide structure
1341490-50-3 structure
Product Name:2-(3-hydroxyazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
CAS No:1341490-50-3
MF:C9H13N3O2S
MW:227.283420324326
CID:5573192
Update Time:2025-08-02

2-(3-hydroxyazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 1-Azetidineacetamide, 3-hydroxy-N-(4-methyl-2-thiazolyl)-
    • 2-(3-Hydroxyazetidin-1-Yl)-N-(4-Methyl-1,3-Thiazol-2-Yl)Acetamide
    • 2-(3-hydroxyazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
    • Inchi: 1S/C9H13N3O2S/c1-6-5-15-9(10-6)11-8(14)4-12-2-7(13)3-12/h5,7,13H,2-4H2,1H3,(H,10,11,14)
    • InChI Key: FRAJOJFFHAZCEC-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=NC(C)=CS2)=O)CC(O)C1

Experimental Properties

  • Density: 1.451±0.06 g/cm3(Predicted)
  • pka: 8.85±0.50(Predicted)

2-(3-hydroxyazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide Pricemore >>

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2-(3-hydroxyazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide Related Literature

Additional information on 2-(3-hydroxyazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Comprehensive Overview of 2-(3-hydroxyazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide (CAS No. 1341490-50-3)

The compound 2-(3-hydroxyazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide (CAS No. 1341490-50-3) is a synthetic organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This molecule combines an azetidine ring with a thiazole moiety, making it a promising candidate for drug discovery. Researchers are particularly interested in its hydrogen-bonding capabilities and bioavailability, which are critical for optimizing drug-like properties.

In recent years, the demand for novel small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine and targeted therapies. The hydroxyazetidine and thiazole components of this compound are frequently explored in the context of kinase inhibition and GPCR targeting, which are hot topics in oncology and neurology. For instance, the 4-methyl-1,3-thiazol-2-yl group is a common pharmacophore in drugs addressing inflammatory diseases and metabolic disorders, aligning with current trends in personalized healthcare.

From a synthetic chemistry perspective, the acetamide linker in 2-(3-hydroxyazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide offers versatility for further derivatization. This flexibility is crucial for structure-activity relationship (SAR) studies, a key focus area for medicinal chemists. The compound's CAS No. 1341490-50-3 is often searched alongside terms like "azetidine derivatives in drug design" and "thiazole-based bioactive molecules," reflecting its relevance in academic and industrial R&D.

Another area of interest is the compound's potential role in neuroprotection and anti-aging research. The 3-hydroxyazetidin-1-yl group may interact with oxidative stress pathways, a mechanism linked to neurodegenerative diseases like Alzheimer's. This connection has spurred inquiries into its blood-brain barrier permeability and in vivo stability, frequently discussed in forums and scientific literature.

For researchers sourcing CAS 1341490-50-3, purity and scalability are common concerns. The compound's synthesis often involves amide coupling and heterocyclic ring formation, techniques widely documented in organic chemistry journals. Suppliers and databases frequently highlight its HPLC purity and spectroscopic data (e.g., NMR, MS) to ensure reproducibility—a priority for labs validating high-throughput screening assays.

In summary, 2-(3-hydroxyazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide represents a multifaceted tool for drug development. Its structural motifs resonate with contemporary themes like fragment-based drug discovery and computational chemistry-driven optimization, making it a staple in modern pharmacopeia. As the scientific community continues to explore its applications, this compound remains a subject of both curiosity and innovation.

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